Phenyl 2-acetyloxypropanoate
Description
Phenyl 2-acetyloxypropanoate (IUPAC name: phenyl 2-(acetyloxy)propanoate) is an organic ester derivative of 2-hydroxypropanoic acid (lactic acid), where the hydroxyl group at the second carbon is substituted with an acetyloxy group, and the carboxylic acid is esterified with a phenyl group. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol. Structurally, it features a phenyl ester moiety linked to a propanoate backbone modified by an acetyloxy group at the second carbon (Figure 1).
These analogs share functional groups (ester, acetyloxy) that influence reactivity, solubility, and stability.
Properties
CAS No. |
82224-53-1 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
phenyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C11H12O4/c1-8(14-9(2)12)11(13)15-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
DFDWIGBFYINJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-acetyloxypropanoate can be synthesized through several methods. One common synthetic route involves the esterification of phenylacetic acid with 2-hydroxypropanoic acid (lactic acid) in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of environmentally benign solvents may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-acetyloxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid and acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in phenyl 2-hydroxypropanoate.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid and acetic acid.
Reduction: Phenyl 2-hydroxypropanoate.
Substitution: Various esters and amides, depending on the nucleophile used.
Scientific Research Applications
Phenyl 2-acetyloxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of phenyl 2-acetyloxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 2-hydroxypropanoic acid, which may interact with various biological pathways. The phenyl group can also participate in aromatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to phenyl 2-acetyloxypropanoate. Key differences in molecular structure, physicochemical properties, and applications are highlighted.
Table 1: Structural and Functional Comparison
Ethyl 2-Acetyloxypropanoate
- Structural Differences : Replaces the phenyl ester with an ethyl group, reducing molecular weight and steric bulk.
- Physicochemical Properties :
- Applications : Used as a solvent or intermediate in esterification reactions.
3-Acetoxy-2-Phenylpropanoic Acid
- Structural Differences : Contains a carboxylic acid group instead of an ester, enhancing water solubility and reactivity in acid-base reactions.
- Synthesis: Likely synthesized via acetylation of 2-phenyl-3-hydroxypropanoic acid.
- Applications: Potential precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) due to the phenyl and acetyloxy motifs .
2-Phenoxyethyl 2-Hydroxypropanoate
- Structural Differences: Features a phenoxyethyl ester and a hydroxyl group, enabling hydrogen bonding.
- Synthesis: High-yield routes involve esterification of 2-hydroxypropanoic acid with phenoxyethanol .
- Applications : Biodegradable polymer production due to hydrolyzable ester linkages.
Key Research Findings and Data
Table 2: Predicted Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 1.8–2.2 | <1 (low) | 85–90 (estimated) |
| Ethyl 2-acetyloxypropanoate | 0.5–1.0 | 10–20 | -10 (liquid) |
| 3-Acetoxy-2-phenylpropanoic acid | 1.5–1.8 | 5–10 | 120–125 |
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